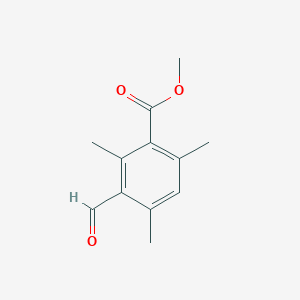

Methyl 3-formyl-2,4,6-trimethylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Methyl 3-formyl-2,4,6-trimethylbenzoate involves the reaction of benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction of the acid chloride with methyl-3,5,7-trimethyl-2-formylbenzoate in the presence of a base (NaOH) to produce the desired ester.Molecular Structure Analysis

The molecular formula of this compound is C12H14O3. The InChI code is 1S/C12H14O3/c1-7-5-8(2)11(12(14)15-4)9(3)10(7)6-13/h5-6H,1-4H3.Chemical Reactions Analysis

The hydroxide attacks the methyl carbon in an S_N2 reaction, directly yielding the carboxylate and methanol products . This mechanism is also described in detail in Ingold’s book and many other sources .Physical and Chemical Properties Analysis

This compound is a white crystalline solid with a melting point of 87 degrees Celsius. It is relatively soluble in polar solvents such as ethanol, methanol, and acetone, while it is insoluble in water. The compound is highly stable under normal conditions and can withstand exposure to light, heat, and air without significant degradation.Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

Methyl 3-formyl-2,4,6-trimethylbenzoate plays a pivotal role in the synthesis of organic compounds. For example, it is used in the Ugi four-component condensation process to synthesize tetrazolyl-isoindolinones. This process involves the reaction of methyl o-formylbenzoates with anilines, isocyanides, and trimethylsilyl azide, leading to the production of complex organic structures useful in various chemical and pharmaceutical applications (Marcos et al., 2008).

Materials Science

In materials science, this compound is utilized in the design and synthesis of metal-organic systems. For instance, its derivatives have been used to construct copper metal–organic frameworks (MOFs) with unique properties. These MOFs find applications in gas storage, separation, and catalysis due to their adjustable structures and functionalities (Dai et al., 2009).

Pharmaceutical Research

The compound's derivatives have shown selective cytotoxicity against cancer cells, highlighting its potential in developing novel anticancer agents. Triphenylstannyl 4-((arylimino)methyl)benzoates, synthesized from triphenylstannyl 4-formylbenzoate, exhibited potent anticancer activities, particularly against human cervical cancer cells, by inducing cell cycle arrest and triggering apoptosis through reactive oxygen species generation (Basu Baul et al., 2017).

Environmental Science

Research on this compound and its derivatives also extends to environmental science, particularly in the study of parabens and their effects on adipocyte differentiation. This research provides insights into the environmental impact and health implications of various chemical compounds, including those related to this compound (Hu et al., 2013).

Wirkmechanismus

Target of Action

Methyl 3-formyl-2,4,6-trimethylbenzoate is an organic ester with a benzoic acid backbone, an aldehyde group, and an ester group

Mode of Action

It is known that the compound can undergo hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule . This process can lead to the formation of new compounds, potentially affecting various biological targets.

Biochemical Pathways

The compound’s ability to undergo hydrolysis suggests that it may interact with biochemical pathways involving ester bonds .

Result of Action

It has been suggested that the compound has various biological properties, including antibacterial, antifungal, and antiviral activities. It is effective against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.

Action Environment

Safety and Hazards

Methyl 3-formyl-2,4,6-trimethylbenzoate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Biochemische Analyse

Biochemical Properties

It has shown various biological properties, including antibacterial, antifungal, and antiviral activities . Several studies have shown that the compound is effective against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.

Temporal Effects in Laboratory Settings

Methyl 3-formyl-2,4,6-trimethylbenzoate is a white crystalline solid with a melting point of 87 degrees Celsius. It is relatively soluble in polar solvents such as ethanol, methanol, and acetone, while it is insoluble in water. The compound is highly stable under normal conditions and can withstand exposure to light, heat, and air without significant degradation.

Eigenschaften

IUPAC Name |

methyl 3-formyl-2,4,6-trimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-7-5-8(2)11(12(14)15-4)9(3)10(7)6-13/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZKTVMOKQAXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)C)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2726936.png)

![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2726942.png)

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2726946.png)

![(2-Methylpyrazol-3-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2726947.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2726948.png)

![N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide](/img/structure/B2726949.png)

![4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2726955.png)

![2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline](/img/structure/B2726958.png)